molecular formula C26H29N5O3S B12414894 HIV-1 inhibitor-32

HIV-1 inhibitor-32

カタログ番号: B12414894
分子量: 491.6 g/mol
InChIキー: LPBHCIIMBZNWQE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile is a structurally complex small molecule featuring a pyrimidine core, a piperidine ring, and a benzonitrile group substituted with methyl and methylsulfonyl moieties. Its molecular formula is C₂₆H₂₉N₅O₃S, with a molecular weight of 499.61 g/mol . Key structural elements include:

  • A pyrimidin-4-yloxy linker enabling hydrogen bonding with biological targets.
  • A piperidin-4-yl group contributing to conformational flexibility and binding affinity.
  • A 4-(methylsulfonyl)benzyl substituent enhancing solubility and target specificity.

The compound’s design reflects structure-activity relationship (SAR) optimization strategies common in medicinal chemistry, where substituents are tuned to balance potency, selectivity, and pharmacokinetic properties .

特性

分子式

C26H29N5O3S

分子量

491.6 g/mol

IUPAC名

3,5-dimethyl-4-[2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyrimidin-4-yl]oxybenzonitrile

InChI

InChI=1S/C26H29N5O3S/c1-18-14-21(16-27)15-19(2)25(18)34-24-8-11-28-26(30-24)29-22-9-12-31(13-10-22)17-20-4-6-23(7-5-20)35(3,32)33/h4-8,11,14-15,22H,9-10,12-13,17H2,1-3H3,(H,28,29,30)

InChIキー

LPBHCIIMBZNWQE-UHFFFAOYSA-N

正規SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3CCN(CC3)CC4=CC=C(C=C4)S(=O)(=O)C)C)C#N

製品の起源

United States

準備方法

Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile

This intermediate is typically prepared via Friedel–Crafts acylation of 3,5-dimethylphenol, followed by cyanation. For example:

  • Step 1 : Acylation of 3,5-dimethylphenol with acetyl chloride in the presence of AlCl₃ yields 4-acetyl-3,5-dimethylphenol.
  • Step 2 : Cyanation using KCN or NaCN under acidic conditions converts the acetyl group to a nitrile.

Preparation of 2-Chloro-4-((3,5-dimethyl-4-cyanophenoxy)pyrimidine

Nucleophilic aromatic substitution is employed to attach the phenolic component to the pyrimidine ring:

  • Reagents : 2,4-Dichloropyrimidine, 4-hydroxy-3,5-dimethylbenzonitrile, K₂CO₃.
  • Conditions : DMF, 50–90°C, 12–24 hours.
  • Yield : 60–75%.

Sulfonylation of the Benzyl-Piperidine Intermediate

The methylsulfonyl group is introduced via sulfonylation of 4-(benzyl)piperidine:

  • Reagents : Methanesulfonyl chloride, triethylamine (TEA).
  • Conditions : Dichloromethane (DCM), 0°C to room temperature.
  • Yield : >85%.

Alternative Synthetic Strategies

Reductive Amination Approach

A modified route involves pre-forming the piperidine-sulfonamide before coupling:

  • Reductive amination : 4-Aminopiperidine reacts with 4-(methylsulfonyl)benzaldehyde under H₂/Pd-C to yield 1-[4-(methylsulfonyl)benzyl]piperidin-4-amine.
  • Coupling : Subsequent amination with 2-chloropyrimidine intermediate as above.

Solid-Phase Synthesis for Parallel Optimization

Patents describe combinatorial chemistry approaches using resin-bound intermediates to accelerate SAR studies:

  • Support : Wang resin-functionalized pyrimidines.
  • Coupling : HATU/DIPEA-mediated amination with piperidine derivatives.

Critical Reaction Parameters and Optimization

Palladium Catalysis Efficiency

  • Ligand Impact : Xantphos outperforms BINAP or DPPF in suppressing homocoupling byproducts.
  • Base Selection : Cs₂CO₃ provides higher yields than K₃PO₄ or NaOᵗBu due to enhanced solubility.

Temperature Dependence in Amination

  • Below 90°C : Incomplete conversion (30–40% yield).
  • 90–110°C : Optimal balance between rate and decomposition.
  • Above 120°C : Degradation of the nitrile group observed.

Purification Challenges

  • Byproducts : Residual Pd catalysts and regioisomeric impurities.
  • Solutions :
    • SPE Cartridges : Silica gel chromatography with EtOAc/hexane (3:7).
    • Recrystallization : Ethanol/water mixtures for final product.

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Pd Recovery : Triethylamine-assisted precipitation recovers >90% Pd(OAc)₂.
  • Solvent Recycling : DMF and 1,4-dioxane reused after distillation.

Recent Advancements and Patent Activity

Continuous Flow Synthesis

A 2024 patent (WO2024/XXXXXX) describes microreactor-based amination reducing reaction time to 2 hours with 80% yield.

Enzymatic Sulfonylation

Novozyme 435 lipase catalyzes methylsulfonyl transfer under mild conditions (pH 7.5, 37°C), avoiding harsh reagents.

化学反応の分析

Types of Reactions: HIV-1 inhibitor-32 undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced or modified inhibitory activity. These derivatives can be further tested for their efficacy and safety in inhibiting HIV-1 replication.

科学的研究の応用

HIV-1 inhibitor-32 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the mechanisms of enzyme inhibition and the development of new synthetic methodologies.

    Biology: Employed in research to understand the molecular interactions between HIV-1 and its host, as well as the development of resistance mechanisms.

    Medicine: Investigated as a potential therapeutic agent for the treatment of HIV/AIDS, with ongoing clinical trials to evaluate its efficacy and safety.

    Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 infection and monitoring treatment progress.

作用機序

HIV-1 inhibitor-32 exerts its effects by targeting specific enzymes and proteins involved in the HIV-1 replication process. The primary molecular targets include:

    Reverse Transcriptase: Inhibits the enzyme responsible for converting viral RNA into DNA, thereby preventing the integration of the viral genome into the host’s DNA.

    Protease: Blocks the enzyme that cleaves viral polyproteins into functional proteins, essential for viral maturation and assembly.

    Integrase: Inhibits the enzyme that facilitates the integration of viral DNA into the host genome, preventing the establishment of a productive infection.

The compound’s mechanism of action involves binding to the active sites of these enzymes, thereby blocking their catalytic activity and disrupting the viral replication cycle.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the dihydrothiopyrano[3,2-d]pyrimidine and related series, focusing on structural modifications, physicochemical properties, and inferred biological activity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Compound ID Core Structure Substituent R-Group Yield (%) Melting Point (°C) Notable NMR Shifts (δ, ppm)
Target Compound (DJZ) Pyrimidine-oxyphenyl 4-(Methylsulfonyl)benzyl - - -
23a Dihydrothiopyrano-pyrimidine 4-Cyanobenzyl 81 184–186 7.77 (d, J = 8.2 Hz, aromatic H)
23c Dihydrothiopyrano-pyrimidine 2-Cyanobenzyl 78 206–208 7.79 (d, J = 7.6 Hz, aromatic H)
23f Dihydrothiopyrano-pyrimidine 4-Aminobenzyl 64 169–171 6.68–7.66 (aromatic H)
Key Observations:

Substituent Position and Yield: The 4-cyanobenzyl substituent in 23a yields 81%, higher than the 2-cyanobenzyl isomer (23c, 78%) and 4-aminobenzyl derivative (23f, 64%). This suggests steric or electronic factors favor para-substitution during synthesis .

Melting Points: 23c (2-cyanobenzyl) has the highest melting point (206–208°C), likely due to stronger intermolecular interactions (e.g., dipole-dipole) from the ortho-substituted cyano group. In contrast, 23f (4-aminobenzyl) melts at 169–171°C, reflecting reduced crystallinity from the polar amino group .

NMR Data: Aromatic proton signals in 23a and 23c appear downfield (δ ~7.77–7.79 ppm) due to electron-withdrawing cyano groups, whereas 23f shows broader aromatic signals (δ 6.68–7.66 ppm) from the electron-donating amino substituent .

生物活性

3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile, commonly referred to as HIV-1 inhibitor-32, is a synthetic compound with potential therapeutic applications, particularly in the treatment of HIV/AIDS. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H29N5O3S
  • Molecular Weight : 491.6 g/mol
  • IUPAC Name : 3,5-dimethyl-4-[2-[[1-[(4-methylsulfonylphenyl)methyl]piperidin-4-yl]amino]pyrimidin-4-yl]oxybenzonitrile
  • InChI Key : LPBHCIIMBZNWQE-UHFFFAOYSA-N

The compound primarily functions as an inhibitor of the replication of the human immunodeficiency virus type 1 (HIV-1). It targets specific enzymes and proteins crucial for viral replication, effectively preventing the virus from multiplying and spreading within the host. This mechanism positions it as a significant advancement in HIV treatment strategies.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral properties. In vitro studies have demonstrated its ability to inhibit HIV replication effectively. For instance, a study reported that the compound significantly reduced viral load in cell cultures infected with HIV, showcasing its potential as an effective therapeutic agent against the virus .

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. The cytotoxic effects of this compound were evaluated using various human cell lines. Results indicated that while the compound effectively inhibited HIV replication, it exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Study Findings
In Vitro Efficacy Demonstrated significant inhibition of HIV replication in cell cultures with minimal cytotoxic effects .
Mechanistic Insights Identified specific protein targets involved in HIV replication that were inhibited by the compound .
Animal Models In xenograft mouse models, this compound showed dose-dependent suppression of tumor growth without significant toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。